molecular formula C23H18N2O4 B303216 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No. B303216
M. Wt: 386.4 g/mol
InChI Key: VPZUMOMROOOFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as MOBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOBA is a benzoxazine derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects, 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has also been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments is that it has shown promising results in various cancer cell lines, indicating its potential as a therapeutic agent. However, one limitation is that the mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, which may make it difficult to optimize its use in cancer treatment. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in vivo.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. One area of focus could be on optimizing the synthesis method to improve the yield and purity of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. Another area of research could be on elucidating the mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, which could lead to the development of more effective cancer treatments. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in vivo, which could inform the development of clinical trials.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves the reaction of 2-(4-methoxyphenyl)acetic acid with 3-(4-oxo-4H-3,1-benzoxazin-2-yl)aniline in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in high purity.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H18N2O4/c1-28-18-11-9-15(10-12-18)13-21(26)24-17-6-4-5-16(14-17)22-25-20-8-3-2-7-19(20)23(27)29-22/h2-12,14H,13H2,1H3,(H,24,26)

InChI Key

VPZUMOMROOOFIK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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